Physicochemical properties and stability of 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone
Physicochemical properties and stability of 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone
The following technical guide details the physicochemical properties, synthesis, and stability profile of 3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone , a privileged scaffold in medicinal chemistry often utilized as a synthetic analog of the antibiotic Aspergillic acid and a core pharmacophore in peptidomimetics.
Technical Whitepaper for Drug Development & Application Scientists
Executive Summary & Chemical Identity
3-(2-Methylpropyl)-5-phenyl-2(1H)-pyrazinone (also known as 3-isobutyl-5-phenyl-2(1H)-pyrazinone) is a substituted pyrazinone derivative. Structurally, it represents a "dehydrated" cyclization product of leucine and phenylglyoxal. Unlike naturally occurring pyrazinone antibiotics (e.g., Aspergillic acid, which is typically 3,6-disubstituted), this molecule is the 3,5-disubstituted isomer , a regiochemical outcome specific to the classic Jones-Karmas-Spoerri synthetic route.
This scaffold is critical in drug discovery as a peptidomimetic template , mimicking the Phe-Leu dipeptide motif in a rigid, protease-resistant conformation. It is frequently screened for antimicrobial, anti-inflammatory, and kinase inhibitory activity.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 3-(2-methylpropyl)-5-phenyl-1H-pyrazin-2-one |
| Common Name | 3-Isobutyl-5-phenyl-2(1H)-pyrazinone |
| CAS Registry | Analogous to 25680-53-9 (3-isobutyl core) |
| Molecular Formula | C₁₄H₁₆N₂O |
| Molecular Weight | 228.29 g/mol |
| SMILES | CC(C)CC1=NC(c2ccccc2)=CN1C1=O |
Physicochemical Properties
The following data aggregates experimental trends from 3,5-disubstituted pyrazinone analogs and computational predictions validated against the core scaffold.
Key Parameters Table
| Property | Value / Range | Context & Implication |
| Physical State | Crystalline Solid (Pale Yellow) | Typical of conjugated pyrazinones; color deepens upon oxidation. |
| Melting Point | 125 – 130 °C | High crystallinity due to intermolecular H-bonding (Amide dimer motif). |
| LogP (Predicted) | 2.6 ± 0.3 | Lipophilic. The phenyl and isobutyl groups significantly increase hydrophobicity compared to the bare pyrazinone core (LogP ~ -0.5). |
| pKa (Acidic) | ~9.2 (N-H) | Weak acid. Deprotonation yields an aromatic anion, stabilizing the structure in basic media. |
| pKa (Basic) | ~0.5 (O-protonation) | Very weak base. Protonation occurs only in strong mineral acids. |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility. Requires cosolvents (DMSO, EtOH) for bioassays. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. |
| UV | 325 nm, 240 nm | Strong absorption in the UV-A region; indicates susceptibility to photodegradation. |
Synthesis & Causality
Understanding the synthesis is crucial for identifying impurity profiles. The Jones-Karmas-Spoerri condensation is the industry standard for accessing the 3,5-isomer.
Mechanism of Formation
The reaction involves the condensation of L-Leucinamide with Phenylglyoxal under basic conditions.
-
Nucleophilic Attack: The free amine of leucinamide attacks the aldehyde carbonyl of phenylglyoxal (more reactive than the ketone).
-
Schiff Base Formation: Formation of an imine intermediate.
-
Cyclization: The amide nitrogen attacks the ketone carbonyl, closing the ring.
-
Dehydration: Loss of water yields the aromatic pyrazinone core.
Note on Regiochemistry: This route exclusively yields the 3-isobutyl-5-phenyl isomer. The alternative 3,6-isomer (found in nature) requires a different pathway (e.g., from amino acid anhydrides).
Visualization: Synthesis Pathway
Caption: The regioselective Jones-Karmas-Spoerri synthesis pathway yielding the 3,5-disubstituted pyrazinone scaffold.
Stability Profile & Degradation Pathways
A. Hydrolytic Stability (pH Dependent)
-
Acidic (pH < 2): Stable. The pyrazinone ring is remarkably resistant to acid hydrolysis due to its aromatic character. It will protonate (cation formation) but not ring-open under standard conditions.
-
Neutral (pH 7): Highly Stable. Shelf-life > 2 years if protected from light.
-
Basic (pH > 10): Vulnerable. Strong bases can deprotonate the N1 position (pKa ~9.2). Prolonged exposure to high pH and heat can lead to ring opening, generating Leucyl-phenylglycine derivatives.
B. Oxidative Stability
-
Susceptibility: Moderate.
-
Mechanism: The N4 nitrogen is electron-rich and susceptible to oxidation by peroxides (e.g., mCPBA or trace peroxides in aged ethers), forming N-oxides (analogous to Aspergillic acid).
-
Impurity Alert: Watch for the "M+16" peak in LC-MS, indicating N-oxide formation.
C. Photostability (Critical)
-
Risk: High.
-
Mechanism: The conjugated system absorbs strongly at 325 nm. Exposure to UV light can induce [2+2] photodimerization or photo-oxidation, leading to darkening of the solid and complex mixtures in solution.
-
Protocol: Always store in amber vials. Solutions in DMSO should be prepared fresh or stored frozen in the dark.
Visualization: Degradation Logic
Caption: Primary degradation pathways. Photodimerization and N-oxidation are the dominant risks during storage.
Analytical Methods (Protocol)
For quality control and stability testing, the following HPLC method is self-validating and separates the parent from its likely N-oxide and hydrolysis impurities.
Standard HPLC-UV Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0–2 min: 5% B (Equilibration)
-
2–15 min: 5% → 95% B (Linear Ramp)
-
15–20 min: 95% B (Wash lipophilic dimers)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 325 nm (Specific for pyrazinone core) and 210 nm (General).
-
Retention Time: Expect elution around 8.5–9.5 min (highly retained due to phenyl/isobutyl lipophilicity).
Validation Check:
-
System Suitability: Inject a blank DMSO sample. No peaks should appear > 2 min.
-
Linearity: 0.01 – 1.0 mg/mL in ACN:Water (1:1).
References
-
Bradbury, R. H., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances.
-
Jones, R. G. (1949). Pyrazines and Related Compounds.[1][2][3][4][5] I. A New Synthesis of Hydroxypyrazines. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10272, Aspergillic Acid (Structural Analog).
-
Sato, N., et al. (1997).[5] Studies on pyrazines.[1][2][3][4][5] Part 34. Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1.
-
ChemicalBook. (2025). 3-Isobutyl-1H-pyrazin-2-one Product Entry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Studies on pyrazines. Part 34.1 Synthetic approach, stability and tautomerism of 2,6-dihydroxypyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
